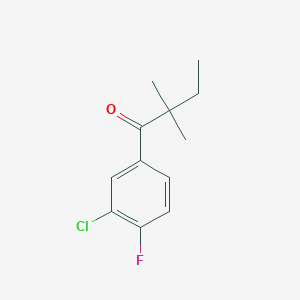

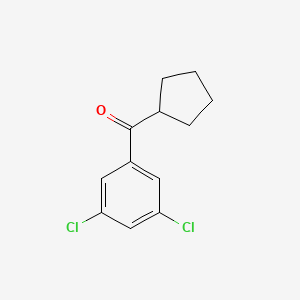

环戊基 3,5-二氯苯基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclopentyl 3,5-dichlorophenyl ketone is a chemical compound that is part of the broader family of aryl cyclopentyl ketones. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic methods and chemical reactions involving cyclopropyl and cyclohexyl aryl ketones, which are structurally related to cyclopentyl aryl ketones. Although none of the papers directly address Cyclopentyl 3,5-dichlorophenyl ketone, they provide insights into the chemistry of related compounds.

Synthesis Analysis

The synthesis of related aryl cyclopentyl ketones can involve various strategies, including regioselective cyclization reactions, Lewis acid-mediated reactions, and photochemical methods. For instance, the regioselective synthesis of quinolin-8-ols from hydroxyphenyl ethyl ketone oximes involves cyclization on the oxime nitrogen atom . Similarly, cyclopropyl aryl ketones can be synthesized through a cascade of reactions, including nucleophilic ring-opening, transesterification, and aldol-type reactions . Additionally, Ti-catalyzed radical redox relay mechanisms have been employed for the diastereo- and enantioselective synthesis of cyclopentane derivatives from cyclopropyl ketones .

Molecular Structure Analysis

The molecular structure of cyclopentyl aryl ketones is characterized by the presence of a cyclopentyl ring attached to an aryl group through a ketone functional group. The papers discuss the synthesis of highly functionalized cyclopropyl ketones, which can be related to the structure of cyclopentyl aryl ketones . The identification of impurities in o-chlorophenyl cyclopentyl ketone samples using HPLC-IT/TOF MS suggests that the molecular structure of these compounds can be complex and may contain impurities that are structurally similar .

Chemical Reactions Analysis

Aryl cyclopentyl ketones can undergo various chemical reactions, including [3+2] cycloadditions facilitated by visible light photocatalysis , and reactions with electrophilically activated carbonyl ylides to form spirocyclic dioxolane indolinones . The reaction of cyclopropyl ketones with acetyl methanesulfonate under neutral conditions demonstrates the potential for ring-opening reactions and nucleophilic additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentyl aryl ketones are influenced by the substituents on the aryl group and the ketone functionality. While the papers do not provide specific data on Cyclopentyl 3,5-dichlorophenyl ketone, they do discuss the properties of related compounds. For example, the photochemical synthesis of cyclopropyl ketones indicates that these compounds can be sensitive to light and may require specific conditions for their stability . The identification of impurities in o-chlorophenyl cyclopentyl ketone samples also highlights the importance of purity and the potential for various impurities to be present in these compounds .

科学研究应用

分析方法开发和杂质识别

一项研究开发了一种使用高效液相色谱-混合离子阱/飞行时间质谱(HPLC-IT/TOF MS)识别邻氯苯基环戊基酮药物样品中杂质的方法。这项研究突出了该化合物在法医和药物分析中的相关性,强调了其在追踪非法药物来源和确保药物纯度中的作用 (Ma 等,2018)。

功能化合物的合成

对不对称官能化的 4H-环戊并[2,1-b:3,4-b']二噻吩的研究证明了环戊基衍生物在合成广泛的功能化化合物中的效用。此类研究表明环戊基 3,5-二氯苯基酮在促进复杂分子合成中的潜力,这些分子可能在材料科学和有机电子学中得到应用 (范 Mierloo 等,2010)。

绿色化学应用

环戊基甲基醚与铵盐结合用作缩醛化反应的环境友好溶剂和催化剂系统,这凸显了人们对环戊基衍生物在绿色化学应用中的兴趣日益浓厚。该研究表明,环戊基 3,5-二氯苯基酮可以同样有助于可持续的化学合成实践 (Azzena 等,2015)。

酶促反应和天然产物合成

鞘氨霉素生物合成中涉及的一项显着酶促反应包括环戊基[b]吲哚结构的形成,展示了含环戊基化合物的生化意义。这一见解揭示了环戊基 3,5-二氯苯基酮在生物合成途径和天然产物合成中的潜力 (Balskus 和 Walsh,2009)。

安全和危害

属性

IUPAC Name |

cyclopentyl-(3,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJNZRAECDDIDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642580 |

Source

|

| Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 3,5-dichlorophenyl ketone | |

CAS RN |

898791-90-7 |

Source

|

| Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。